molecular formula C11H13ClN2O4 B8410840 3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester

3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester

Cat. No. B8410840
M. Wt: 272.68 g/mol
InChI Key: GOTHDKFHVUDJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester is a useful research compound. Its molecular formula is C11H13ClN2O4 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

methyl 3-[(5-chloro-2-nitrophenyl)methylamino]propanoate

InChI

InChI=1S/C11H13ClN2O4/c1-18-11(15)4-5-13-7-8-6-9(12)2-3-10(8)14(16)17/h2-3,6,13H,4-5,7H2,1H3

InChI Key

GOTHDKFHVUDJKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4 Å molecular sieve powder (16.9 g) and lithium hydroxide monohydrate (1.80 g, 43 mmol) in N,N-dimethylformamide (100 ml) was stirred at room temperature for 20 minutes. β-Alanine methyl ester hydrochloride (5.0 g, 35.8 mmol) was added and the mixture stirred for a further 45 minutes. 2-(Bromomethyl)-4-chloro-1-nitrobenzene (J. Het. Chem. 1972; 9(1), 119–22) (8.98 g, 35.8 mmol) was added and the reaction stirred at room temperature for 16 hours. The mixture was filtered, the filtrate diluted with ethyl acetate (150 ml), then washed with brine (3×150 ml) and extracted with 2N hydrochloric acid (2×75 ml). The combined acidic extracts were basified using sodium carbonate, then extracted with ethyl acetate. The combined organic extracts were dried over magnesium sulphate and evaporated under reduced pressure to afford the title compound, 1.29 g.
[Compound]
Name
powder
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.98 g
Type
reactant
Reaction Step Three

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